molecular formula C10H5F3N2O2 B1303336 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid CAS No. 240408-97-3

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B1303336
CAS No.: 240408-97-3
M. Wt: 242.15 g/mol
InChI Key: SPCQXBZSADFOOD-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid is a compound that belongs to the class of naphthyridines, which are heterocyclic aromatic compounds. The presence of a trifluoromethyl group (-CF₃) and a carboxylic acid group (-COOH) in its structure makes it an interesting molecule for various chemical and biological applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another approach involves the trifluoromethylation of a naphthyridine precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoroacetate . These reagents introduce the trifluoromethyl group into the molecule under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridine derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by influencing the electronic environment of the molecule . This can lead to the inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: A class of antibiotics that also contain a fluorine atom in their structure.

    Trifluoromethylated Aromatics: Compounds with a trifluoromethyl group attached to an aromatic ring, such as trifluoromethylbenzene.

Uniqueness

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid is unique due to the combination of its naphthyridine core and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)8-6(9(16)17)3-5-4-14-2-1-7(5)15-8/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCQXBZSADFOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(N=C21)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380552
Record name 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240408-97-3
Record name 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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